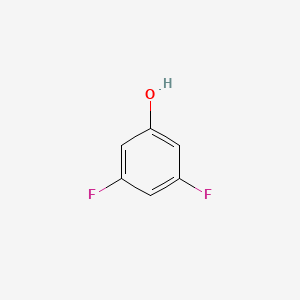

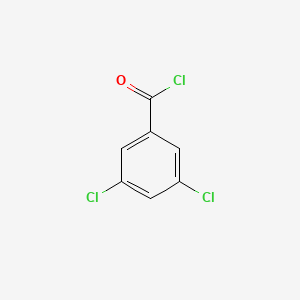

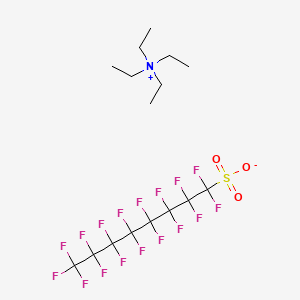

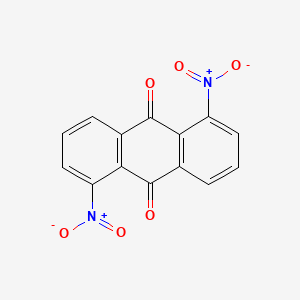

![molecular formula C14H10Cl2N2O B1294638 2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole CAS No. 3156-21-6](/img/structure/B1294638.png)

2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole

Descripción general

Descripción

2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole is a compound that belongs to the benzimidazole class, which is known for its wide range of biological activities. Benzimidazoles are heterocyclic compounds containing a fused benzene and imidazole ring system. They are of significant interest in medicinal chemistry due to their pharmacological properties, including antihistaminic, antioxidant, antimicrobial, antitubercular, and anticancer activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or aldehydes. In some cases, the process may include cyclization followed by N-alkylation. The synthesis protocols can vary, with some methods utilizing microwave-assisted synthesis for efficiency . For example, the synthesis of 2-aryl-N-biphenyl benzimidazoles starts with O-phenylenediamine and carboxylic acids, followed by cyclization and N-alkylation .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole, can be analyzed using various spectroscopic methods and theoretical calculations. Studies often employ techniques such as X-ray diffraction, HRMS, UV-Vis, FT-IR, and NMR spectroscopy. Theoretical investigations using software like Gaussian09 can provide insights into the optimized molecular structure, vibrational frequencies, and electronic properties such as HOMO-LUMO analysis .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including ring transformations and reactions with amines or diazomethane. These reactions can lead to the formation of new compounds with different pharmacological properties. For instance, the treatment of 2-(2-oxopropylthio)benzoxazoles with primary amines can yield thiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. These properties can be studied experimentally and theoretically to understand the stability of the molecule, charge transfer, and hyper-conjugative interactions. Techniques such as NBO analysis and molecular electrostatic potential calculations can provide valuable information. Additionally, the determination of properties like the first hyperpolarizability can indicate the potential of these compounds in non-linear optics .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Synthesis of Derivatives : Research has shown the synthesis of various 2-[(dichlorophenyl)methyl]-1H-benzimidazole derivatives. These derivatives, including those with different five-membered heterocycles like 1,3,4-oxadiazole, 1,3,4-triazole, and 1,3,4- thiadiazole moieties, have been synthesized and evaluated for their biological activities (Menteşe, Yılmaz, & Baltaş, 2020).

Antioxidant and Inhibitory Activities : Some synthesized benzimidazole derivatives have shown efficient α-glucosidase inhibition, which is crucial in managing diabetes. They also exhibit significant antioxidant activities, assessed through various in vitro assays such as CUPric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP) assays (Menteşe, Yılmaz, & Baltaş, 2020).

Structural and Spectroscopic Studies

- Structural Characterization : Extensive structural and spectroscopic studies have been conducted on benzimidazole derivatives. Techniques such as X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy have been used for this purpose, providing detailed insights into their molecular structures (Saral, Özdamar, & Uçar, 2017).

Inhibitory Effects on Biological Targets

- Inhibition of DNA Topoisomerases : Certain 1H-benzimidazole derivatives, including those modified with different electronic characteristics, have been synthesized and evaluated for their inhibitory effects on mammalian type I DNA topoisomerases. This property is significant in the context of cancer research and therapy (Alpan, Gunes, & Topçu, 2007).

Antimicrobial and Anticancer Properties

Antimicrobial Activity : Benzimidazole compounds have demonstrated significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents (Göker, Alp, & Yıldız, 2005).

Anticancer Screening : Novel benzimidazole derivatives have been synthesized and subjected to in vitro anticancer screening. These studies have shown promising results against various cancer cell lines, indicating the potential of these compounds in cancer research (Varshney, Ahmad, Rauf, Sherwani, & Owais, 2015).

Safety And Hazards

- Toxicity : Benzimidazole derivatives can be toxic if ingested or inhaled. Proper handling and protective measures are essential.

- Environmental Impact : Disposal should follow regulations to prevent environmental contamination.

Direcciones Futuras

Research on this compound could explore:

- Improved Synthesis Routes : More efficient and sustainable methods.

- Biological Applications : Investigate its potential as an antifungal or antiparasitic agent.

- Structural Modifications : Enhance its efficacy or reduce toxicity.

Propiedades

IUPAC Name |

2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O/c15-9-5-6-13(10(16)7-9)19-8-14-17-11-3-1-2-4-12(11)18-14/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKZUNIQSJXPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)COC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185459 | |

| Record name | Benzimidazole, 2-((2,4-dichlorophenoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole | |

CAS RN |

3156-21-6 | |

| Record name | 2-[(2,4-Dichlorophenoxy)methyl]-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3156-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 2-((2,4-dichlorophenoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2-((2,4-dichlorophenoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.